(E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate
CAS No.: 31558-13-1
Cat. No.: VC21503057
Molecular Formula: C18H17N3O4
Molecular Weight: 339.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31558-13-1 |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.3g/mol |
| IUPAC Name | [4-[(E)-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)iminomethyl]-2-methoxyphenyl] acetate |
| Standard InChI | InChI=1S/C18H17N3O4/c1-11-7-12(2)21(18(23)15(11)9-19)20-10-14-5-6-16(25-13(3)22)17(8-14)24-4/h5-8,10H,1-4H3/b20-10+ |
| Standard InChI Key | FRTWQPZSQRUGSM-KEBDBYFISA-N |
| Isomeric SMILES | CC1=CC(=C(C(=O)N1/N=C/C2=CC(=C(C=C2)OC(=O)C)OC)C#N)C |
| SMILES | CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)OC(=O)C)OC)C#N)C |
| Canonical SMILES | CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)OC(=O)C)OC)C#N)C |
Introduction
(E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of heterocyclic compounds, particularly those containing pyridine and pyridone structures. This compound is notable for its diverse functional groups, including an acetic acid ester and an imino group, which contribute to its potential reactivity and utility in various chemical transformations.
Synthesis
The synthesis of this compound typically involves multi-step reactions, requiring careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product structures.
Synthesis Steps:
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Starting Materials: Typically involve derivatives of 3-cyano-4,6-dimethyl-2-pyridone.
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Reaction Conditions: Controlled temperature and solvent selection are crucial.
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Monitoring Techniques: TLC and NMR spectroscopy.
Biological Activities
Compounds similar to (E)-4-(((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)methyl)-2-methoxyphenyl acetate have been studied for their antimicrobial and anticancer activities. These activities often involve mechanisms such as cell cycle arrest and apoptosis induction.
Biological Activity Mechanisms:
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Antimicrobial Activity: Involves interaction with microbial enzymes or receptors.
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Anticancer Activity: Involves cell cycle arrest and apoptosis induction.
Characterization Techniques
The characterization of this compound involves various analytical techniques to comprehensively understand its properties:
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Infrared Spectroscopy (IR): For functional group identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.
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Mass Spectrometry (MS): For molecular weight determination.
Potential Applications
Research into this compound continues, focusing on optimizing its synthesis and exploring its biological activities for potential applications in pharmaceuticals and other fields.
Potential Application Areas:
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Pharmaceuticals: Antimicrobial and anticancer agents.
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Medicinal Chemistry: Exploration of biological activities.
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